molecular formula C9H10FNO4S B12067403 4-Ethanesulfonamido-3-fluorobenzoic acid

4-Ethanesulfonamido-3-fluorobenzoic acid

Cat. No.: B12067403
M. Wt: 247.25 g/mol
InChI Key: BSMSALGPIUZOAB-UHFFFAOYSA-N
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Description

4-Ethanesulfonamido-3-fluorobenzoic acid is a high-purity chemical reagent intended for research and development applications. This compound serves as a valuable synthetic building block in medicinal chemistry and drug discovery, particularly for constructing molecules with defined stereochemistry and bioactivity. The structure integrates a benzoic acid core with two key functional groups: a fluorine atom at the meta-position and an ethanesulfonamide moiety at the para-position. The carboxylic acid group offers a handle for further derivatization, such as amide bond formation or esterification, to create a diverse array of molecular architectures. The presence of the sulfonamide group is significant, as this functional class is commonly found in pharmacologically active compounds and can contribute to binding with biological targets through hydrogen bonding. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for screening as potential therapeutic agents. The fluorine atom, a common bioisostere, can influence the molecule's electronic properties, metabolic stability, and membrane permeability. Handling should be conducted in accordance with good laboratory practices. Please refer to the Safety Data Sheet for comprehensive hazard and risk information. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FNO4S

Molecular Weight

247.25 g/mol

IUPAC Name

4-(ethylsulfonylamino)-3-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO4S/c1-2-16(14,15)11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2H2,1H3,(H,12,13)

InChI Key

BSMSALGPIUZOAB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)F

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 4 Ethanesulfonamido 3 Fluorobenzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides.

The carboxylic acid moiety of 4-Ethanesulfonamido-3-fluorobenzoic acid can be readily converted into its corresponding esters through reaction with various alcohols. This transformation is typically catalyzed by a strong mineral acid, such as sulfuric acid, in a process known as Fischer esterification. chemguide.co.uk The reaction is reversible, and to drive it to completion, the water formed as a byproduct is often removed. chemguide.co.uk Alternatively, a range of coupling agents can be employed to facilitate ester formation under milder conditions. organic-chemistry.org

Amidation, the formation of an amide bond, is another key reaction of the carboxylic acid group. This generally involves activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Modern peptide coupling reagents can also be used to form the amide bond directly without the need for isolating the highly reactive acyl chloride intermediate.

Table 1: Representative Esterification and Amidation Reactions

Reaction TypeReagentsProductConditions
Esterification Methanol, H₂SO₄ (cat.)Methyl 4-ethanesulfonamido-3-fluorobenzoateReflux
Amidation 1. SOCl₂ 2. AnilineN-Phenyl-4-ethanesulfonamido-3-fluorobenzamideStepwise, typically in an inert solvent

Decarboxylation, the removal of the carboxylic acid group, from aromatic rings is generally a challenging transformation that requires specific conditions. For benzoic acid derivatives, this reaction does not typically occur upon simple heating. However, specialized methods such as transition-metal-catalyzed decarboxylative coupling reactions or photoredox-mediated processes could potentially be employed to replace the carboxylic acid group with other functionalities, although specific studies on this compound are not widely documented.

Transformations Involving the Sulfonamide Linkage

The sulfonamide group (-SO₂NH-) is a robust functional group, but the nitrogen atom can still participate in further reactions, and the S-N bond can be cleaved under specific hydrolytic conditions.

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing the resulting anion to act as a nucleophile. This enables N-alkylation and N-arylation reactions.

N-Alkylation can be achieved by reacting the sulfonamide with alkyl halides in the presence of a base. dnu.dp.ua More advanced and environmentally benign methods utilize alcohols as alkylating agents through a "borrowing hydrogen" strategy, which is catalyzed by various transition metals like manganese, iron, or iridium. acs.orgionike.comresearchgate.net These reactions typically proceed with high efficiency to yield mono-N-alkylated products. acs.org

N-Arylation of sulfonamides can be accomplished through several modern synthetic methods. These include copper-catalyzed cross-coupling reactions with aryl halides or boronic acids. organic-chemistry.org Notably, transition-metal-free methods have been developed that use reagents like o-silylaryl triflates in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF), to achieve N-arylation under mild conditions. nih.govorganic-chemistry.org Visible light-mediated protocols have also emerged, allowing for the arylation of sulfonamides with boronic acids in a catalyst-free manner. nih.gov

Table 2: Selected Methods for N-Alkylation and N-Arylation of Sulfonamides

TransformationMethodKey Reagents / CatalystReaction Partner
N-Alkylation Borrowing HydrogenMn(I) PNP pincer complexAlcohols acs.org
N-Alkylation ClassicalAlkyl Halide, BaseAlkyl Halides dnu.dp.ua
N-Arylation Metal-Free Arylationo-Silylaryl triflate, CsFAryl Triflates organic-chemistry.org
N-Arylation PhotoredoxVisible LightBoronic Acids nih.gov
N-Arylation Copper-CatalyzedCu(II)Sodium Arylsulfinates organic-chemistry.org

Aromatic sulfonamides are generally considered to be hydrolytically stable functional groups under typical environmental pH and temperature conditions. nih.gov However, the S-N bond can be cleaved under more forceful acidic or basic conditions. acs.orgnih.govacs.org

Hydrolysis can proceed via several pathways:

S-N Bond Cleavage : Under acidic conditions, nucleophilic attack on the sulfur atom can lead to the cleavage of the sulfonamide bond, yielding the corresponding sulfonic acid and an amine. nih.govacs.org The presence of electron-withdrawing groups on the aromatic ring can influence the rate of this cleavage. domainex.co.uk

C-N Bond Cleavage : In some cases, cleavage of the bond between the aromatic ring and the nitrogen atom can occur via an aromatic nucleophilic substitution mechanism. nih.govacs.org

Metabolic Cleavage : In biological systems, electron-deficient aryl sulfonamides have been shown to undergo metabolic hydrolysis through nucleophilic addition of glutathione (B108866) (GSH), which can be a potential source of toxicity. domainex.co.uk

Reactivity of the Fluorine Substituent

The fluorine atom on the benzene (B151609) ring is subject to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the fluoride ion from the aromatic ring. The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. masterorganicchemistry.com

For this compound, the fluorine atom is activated towards nucleophilic attack by the presence of the strongly electron-withdrawing ethanesulfonamido group in the para position. The carboxylic acid group in the meta position also contributes to the ring's electron deficiency. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by these electron-withdrawing groups. youtube.com The C-F bond is highly polarized, making the carbon atom to which it is attached the most susceptible site for nucleophilic attack, which is often the rate-determining step in the SNAr mechanism. youtube.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluorine atom, providing a pathway to a diverse array of substituted benzoic acid derivatives. mit.edunih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorinated Position

The presence of a fluorine atom ortho to a carboxylic acid and para to a sulfonamide group makes the 3-position of this compound susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the carboxylic acid and the sulfonamide group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the displacement of the fluoride ion. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond.

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of derivatives. Common nucleophiles include alkoxides, phenoxides, thiophenoxides, and amines. The general mechanism involves the attack of the nucleophile on the carbon atom attached to the fluorine, forming a resonance-stabilized carbanion (Meisenheimer complex). Subsequent elimination of the fluoride ion restores the aromaticity of the ring.

NucleophileReagent ExampleProduct TypeTypical Conditions
AlkoxideSodium methoxide (B1231860) (NaOMe)3-Alkoxy derivativeAnhydrous alcohol (e.g., MeOH), heat
PhenoxideSodium phenoxide (NaOPh)3-Phenoxy derivativeAprotic polar solvent (e.g., DMF, DMSO), heat
ThiolateSodium thiophenoxide (NaSPh)3-Thiophenoxy derivativeAprotic polar solvent (e.g., DMF, DMSO), room temp. to heat
AmineAmmonia (NH₃), primary/secondary amines3-Amino derivativeAprotic polar solvent (e.g., DMSO), heat, pressure

This table represents typical conditions for SNAr reactions and should be considered illustrative for this compound in the absence of specific literature data.

Potential for Halogen Exchange

Halogen exchange (HALEX) reactions offer a pathway to replace the fluorine atom with other halogens, such as chlorine, bromine, or iodine. This transformation is typically achieved by treating the fluorinated compound with a source of the desired halide, often in a high-boiling point aprotic solvent. The equilibrium of the reaction can be driven by the precipitation of the fluoride salt or by using a large excess of the halide source. While less common than displacing fluorine with other nucleophiles, this method can be valuable for synthesizing precursors for subsequent cross-coupling reactions, where iodo and bromo derivatives are often more reactive.

Target HalogenReagent ExampleProductTypical Conditions
ChlorineTetrabutylammonium chloride (TBACl)4-Ethanesulfonamido-3-chlorobenzoic acidHigh-boiling aprotic solvent (e.g., sulfolane), heat
BromineTetrabutylammonium bromide (TBABr)4-Ethanesulfonamido-3-bromobenzoic acidHigh-boiling aprotic solvent (e.g., sulfolane), heat
IodinePotassium iodide (KI)4-Ethanesulfonamido-3-iodobenzoic acidAprotic polar solvent (e.g., DMF), Cu(I) catalyst, heat

This table illustrates potential conditions for halogen exchange reactions. The specific applicability and conditions for this compound would require experimental validation.

Cross-Coupling Reactions and Further Functionalization of the Aromatic Ring

The aromatic ring of this compound and its derivatives can be further functionalized using modern cross-coupling methodologies. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Cross-Coupling at Aryl Halide Positions (e.g., if a precursor halide is present)

Should the fluorine atom be replaced by a more reactive halogen such as bromine or iodine via a HALEX reaction, a wide array of palladium- or copper-catalyzed cross-coupling reactions become accessible. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Reaction of a 3-bromo or 3-iodo derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This is a versatile method for introducing new aryl or alkyl groups.

Heck-Mizoroki Coupling: Palladium-catalyzed reaction of a 3-halo derivative with an alkene to form a new C-C bond, resulting in a substituted alkene at the 3-position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a 3-halo derivative with an amine to form a C-N bond, providing an alternative route to 3-amino derivatives.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction of a 3-halo derivative with a terminal alkyne to introduce an alkynyl substituent.

Coupling ReactionReactantCatalyst/BaseProduct Feature
Suzuki-MiyauraAryl/alkyl boronic acidPd(PPh₃)₄ / Na₂CO₃3-Aryl/alkyl substituent
Heck-MizorokiAlkenePd(OAc)₂ / P(o-tol)₃ / Et₃N3-Alkenyl substituent
Buchwald-HartwigAminePd₂(dba)₃ / BINAP / NaOtBu3-Amino substituent
SonogashiraTerminal alkynePd(PPh₃)₄ / CuI / Et₃N3-Alkynyl substituent

This table outlines common cross-coupling reactions and their general components. The reactivity of a 3-halo-4-ethanesulfonamido-3-fluorobenzoic acid derivative would depend on the specific substrate and reaction conditions.

Directed C-H Functionalization for Additional Substituents

Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying aromatic rings. The existing functional groups on this compound can act as directing groups to control the regioselectivity of these reactions.

The carboxylic acid and sulfonamide groups are known to direct ortho-C-H functionalization. For this compound, the most likely positions for directed C-H functionalization would be the C-H bonds ortho to the directing group. Specifically, the carboxylic acid could direct functionalization at the 5-position, while the sulfonamide could also direct to the same position. This convergent directing effect could lead to high regioselectivity in reactions such as C-H arylation, alkylation, or halogenation, typically mediated by transition metal catalysts like palladium, rhodium, or ruthenium.

C-H FunctionalizationReagent TypeCatalyst System (Example)Potential Product
ArylationAryl halide or boronic acidPd(OAc)₂ with a ligand5-Aryl-4-ethanesulfonamido-3-fluorobenzoic acid
AlkylationAlkyl halide or olefinRuCl₂(p-cymene)₂5-Alkyl-4-ethanesulfonamido-3-fluorobenzoic acid
HalogenationN-Halosuccinimide (NXS)Pd(OAc)₂5-Halo-4-ethanesulfonamido-3-fluorobenzoic acid

This table provides examples of potential C-H functionalization reactions. The feasibility and outcome of such reactions on this compound would need to be determined experimentally.

Spectroscopic and Structural Elucidation of 4 Ethanesulfonamido 3 Fluorobenzoic Acid Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Ethanesulfonamido-3-fluorobenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

1H, 13C, 19F NMR Chemical Shift Analysis

1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (CH2) and methyl (CH3) protons of the ethanesulfonamido group, and the acidic proton of the carboxylic acid. The coupling patterns and integration of the aromatic signals would be crucial in confirming the substitution pattern on the benzene (B151609) ring.

13C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with their chemical shifts influenced by the fluorine, sulfonamido, and carboxylic acid groups), and the aliphatic carbons of the ethyl group.

19F NMR: The fluorine NMR spectrum would show a signal for the single fluorine atom on the aromatic ring. The chemical shift and coupling to adjacent protons (1H-19F coupling) would further confirm its position.

Hypothetical NMR Data Table: (Note: This table is for illustrative purposes only and is not based on experimental data.)

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) 19F Chemical Shift (ppm)
Aromatic CH 7.5-8.2 (multiplets) 110-140 N/A
Carboxylic Acid OH >10 (broad singlet) ~165 N/A
Sulfonamide NH 9-10 (singlet) N/A N/A
Ethyl CH2 ~3.1 (quartet) ~45 N/A
Ethyl CH3 ~1.3 (triplet) ~15 N/A
Aromatic C-F N/A ~150-160 (doublet, 1JCF) -110 to -130
4.1.2. Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the signals observed in the 1D NMR spectra, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the connectivity between the CH2 and CH3 protons of the ethyl group and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the 13C signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in establishing the connectivity across the entire molecule, for example, by showing correlations from the aromatic protons to the carbonyl carbon and the carbons of the sulfonamide group.

Vibrational Spectroscopy for Functional Group Identification (Infrared, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm-1), the C=O stretch of the carbonyl group (around 1700 cm-1), the N-H stretch of the sulfonamide (around 3300 cm-1), and the asymmetric and symmetric stretches of the S=O bonds in the sulfonamide group (in the regions of 1350-1300 cm-1 and 1160-1140 cm-1, respectively). Aromatic C-H and C-C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring and the S=O bonds are often strong in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data Table: (Note: This table is for illustrative purposes only and is not based on experimental data.)

Functional Group Expected IR Frequency (cm-1) Expected Raman Frequency (cm-1)
Carboxylic Acid O-H 3300-2500 (broad) Weak
Carbonyl C=O 1720-1680 1720-1680
Sulfonamide N-H 3400-3200 3400-3200
Sulfonamide S=O (asym) 1350-1300 1350-1300
Sulfonamide S=O (sym) 1160-1140 1160-1140
Aromatic C-H 3100-3000 3100-3000
Aromatic C=C 1600-1450 1600-1450

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C9H10FNO4S), HRMS would be used to measure the mass of the molecular ion with very high accuracy. This experimental mass would then be compared to the calculated theoretical mass to confirm the molecular formula.

Expected HRMS Data:

Calculated Monoisotopic Mass: 263.0318 u

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the correct elemental composition.

Solid-State Structural Characterization

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound could be grown, this technique would provide precise information on:

Bond lengths and angles: The exact distances and angles between all atoms in the molecule.

Molecular conformation: The spatial arrangement of the atoms, including the torsion angles of the ethanesulfonamido and carboxylic acid groups relative to the benzene ring.

Crystal packing: How the individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid and sulfonamide groups of adjacent molecules). This would reveal the supramolecular architecture of the solid state.

Without experimental data, a detailed discussion of the molecular conformation and packing remains speculative.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of the close contacts that govern the supramolecular architecture. The analysis generates three-dimensional surfaces around a molecule, color-coded to highlight different properties of the intermolecular interactions, and two-dimensional "fingerprint plots" that summarize the types and relative contributions of these interactions.

For derivatives of this compound, Hirshfeld surface analysis elucidates the complex interplay of hydrogen bonds and other non-covalent interactions dictated by the sulfonamide, fluoro, and carboxylic acid functional groups. The analysis of structurally similar compounds reveals the dominant role of hydrogen bonding, particularly involving the sulfonamide and carboxylic acid moieties.

The dnorm surface, which indicates contacts shorter or longer than the van der Waals radii, typically shows intense red spots corresponding to strong hydrogen bond donors and acceptors. In the case of this compound derivatives, these are expected at the sulfonamide N-H group, the sulfonyl oxygen atoms, and the carboxylic acid's hydroxyl and carbonyl oxygen atoms.

A detailed breakdown of the intermolecular contacts and their percentage contributions, as inferred from studies on analogous compounds, is presented below. These interactions are crucial in determining the stability and the three-dimensional arrangement of the molecules in the solid state.

Detailed Research Findings

Analysis of structurally related molecules provides insight into the expected intermolecular interactions for this compound derivatives. The primary interactions governing the crystal packing are hydrogen bonds, with significant contributions from other weaker contacts.

O···H/H···O Interactions: These are the most prominent interactions and are characteristic of compounds containing both sulfonamide and carboxylic acid groups. mdpi.com The carboxylic acid groups typically form strong, centrosymmetric R22(8) dimers via O-H···O hydrogen bonds. nih.gov The sulfonamide group also participates actively, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygen atoms acting as acceptors, leading to N-H···O interactions that link the molecules into chains or more complex networks. researchgate.netnih.gov In sulfonamide carboxylic acid derivatives, these O···H interactions can account for a significant portion of the total Hirshfeld surface, often in the range of 27-39%. mdpi.com

C···H/H···C Interactions: These interactions, often referred to as weak hydrogen bonds, are also significant in stabilizing the crystal structure. They can involve the aromatic rings and the ethyl group of the ethanesulfonamido moiety. The contribution of C···H contacts in similar structures is typically in the range of 9-18%. mdpi.com

Fluorine-related Interactions: The presence of a fluorine atom on the benzoic acid ring introduces the potential for specific interactions such as C-H···F, F···F, and C-F···π contacts. While strong hydrogen bonds often dominate the crystal packing, these weaker fluorine interactions can play a crucial role in directing the supramolecular assembly. researchgate.netrsc.org In some fluorinated benzoic acids, C-H···F contacts have been observed to connect the primary hydrogen-bonded dimers into sheets. nih.gov Studies on aromatic sulfonyl fluorides have indicated that while F···H interactions might not always be present, F···π interactions can be favored. nih.govfgcu.edu The contribution of F···H contacts can be highly variable depending on the specific crystal packing.

The interplay of these various interactions results in a stable, three-dimensional supramolecular architecture. The strong hydrogen bonds form the primary framework, which is then further stabilized by the weaker and more diffuse H···H and C···H interactions. The fluorine substituent can fine-tune the crystal packing by introducing additional, directional intermolecular contacts.

Data Tables

The following interactive table summarizes the typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for structurally related sulfonamide and fluorobenzoic acid derivatives. This provides a quantitative insight into the relative importance of different interactions in the crystal packing.

Data derived from studies on analogous sulfonamide carboxylic acid derivatives. mdpi.com

The second table provides a more detailed breakdown of observed intermolecular contacts in specific, related crystalline structures, illustrating the diversity and relative strengths of these interactions.

This table synthesizes findings from various crystallographic studies on related compounds. mdpi.comresearchgate.netnih.govnih.gov

Computational and Theoretical Investigations of 4 Ethanesulfonamido 3 Fluorobenzoic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding a molecule at the electronic level. DFT methods balance computational cost and accuracy, making them a standard tool for predicting the properties of molecules like 4-Ethanesulfonamido-3-fluorobenzoic acid. A typical study would employ a functional, such as B3LYP, and a basis set, like 6-311G+(d,p), to solve approximations of the Schrödinger equation for the molecule. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure dictates the chemical reactivity and properties of a molecule. An analysis for this compound would involve several key components:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the region most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and optical properties. For a sulfonamide derivative, electron density in the HOMO is often located on the aromatic ring and the sulfonamide nitrogen, while the LUMO may be distributed over the carboxylic acid and the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. Red, electron-rich regions indicate sites susceptible to electrophilic attack (like the oxygen atoms of the carboxyl and sulfonyl groups), while blue, electron-poor regions highlight sites for nucleophilic attack (like the hydrogen atoms of the carboxylic acid and the N-H group).

Mulliken Atomic Charges: These calculations would assign a partial charge to each atom in the molecule, quantifying the electron distribution. This data helps in understanding the polarity of bonds and the nature of intermolecular interactions. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and not based on actual calculations.)

ParameterEnergy (eV)
HOMO Energy-7.2
LUMO Energy-1.5
HOMO-LUMO Gap5.7

Conformational Analysis and Energy Minima Identification

Molecules with rotatable bonds, such as the C-N, C-S, and C-C bonds in this compound, can exist in multiple spatial arrangements called conformers. A conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting structure. The goal is to identify the lowest energy conformers (energy minima), which represent the most stable and probable shapes of the molecule. This is critical as the molecular conformation influences its biological activity and physical properties. Intramolecular hydrogen bonds, for instance between the sulfonamide N-H and the fluorine or an oxygen atom, could play a significant role in stabilizing certain conformers. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts are invaluable. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical spectrum can be generated. epj-conferences.orgaps.org Comparing this predicted spectrum to experimental data is a powerful method for verifying the molecular structure. Machine learning approaches are increasingly being used to refine these predictions for greater accuracy. conicet.gov.ar

Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (ppm) (Note: This data is illustrative and not based on actual calculations.)

ProtonPredicted Shift (ppm)Experimental Shift (ppm)
COOH12.512.4
N-H9.89.7
Aromatic-H7.5 - 8.27.6 - 8.3
CH2 (ethyl)3.43.3
CH3 (ethyl)1.31.2

Molecular Dynamics (MD) Simulations and Conformational Sampling

While quantum mechanics looks at static structures, Molecular Dynamics (MD) simulations provide insight into the behavior of a molecule over time. An MD simulation of this compound, likely in a solvent like water or DMSO, would solve Newton's equations of motion for the atoms in the system. This would allow researchers to:

Explore Conformational Space: MD simulations can sample a much wider range of conformations than static analyses, revealing the flexibility of the molecule and the transitions between different low-energy states.

Analyze Solvation: The simulation would show how solvent molecules arrange around the solute, highlighting key solvation shells and interactions that stabilize the molecule in solution.

Study Dynamic Behavior: MD provides a view of vibrational motions and the dynamic formation and breaking of non-covalent interactions, such as hydrogen bonds.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state or in solution, molecules of this compound would interact with each other and with solvent molecules. Understanding these interactions is key to predicting crystal packing, solubility, and binding affinity to biological targets.

Computational Assessment of Hydrogen Bond Strength and Directionality (C-H...O, O-H...N, N-H...O)

Hydrogen bonds are the most significant directional interactions for this molecule. A computational study would characterize them in detail:

O-H···O/N: The carboxylic acid group (O-H) is a strong hydrogen bond donor. It can form strong hydrogen bonds with the sulfonyl oxygens (O), the carboxylic oxygen, or the pyridine (B92270) nitrogen of another molecule in co-crystals. nih.gov

N-H···O: The sulfonamide (N-H) group is also a potent hydrogen bond donor, readily interacting with the oxygen atoms of the carboxyl or sulfonyl groups of a neighboring molecule. nih.gov

C-H···O/F: Weaker C-H···O or C-H···F hydrogen bonds, involving the aromatic or ethyl C-H groups, can also play a role in stabilizing the crystal lattice. nih.gov

Computational methods can quantify the strength of these bonds by analyzing their geometric parameters (distance and angle) and by using techniques like Natural Bond Orbital (NBO) analysis to calculate the interaction energies.

Investigation of Halogen Bonding and Fluorine-Specific Interactions (C-H...F, F...F)

The presence of a fluorine atom on the benzoic acid ring introduces the potential for a variety of weak, yet significant, intermolecular interactions. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in characterizing these forces. While the term "halogen bond" typically refers to interactions involving heavier halogens (Cl, Br, I) acting as electrophilic species, the highly electronegative fluorine atom participates in a different class of interactions, primarily of a dipolar or van der Waals nature.

Furthermore, the potential for fluorine-fluorine (F...F) interactions has been a subject of theoretical investigation. Studies on various fluorinated compounds have indicated that these interactions can range from weakly repulsive to slightly attractive, depending on the specific electronic environment and geometry. nih.gov These interactions, with stabilization energies that can be modest, are often crucial in directing the self-assembly of fluorinated molecules in the solid state. nih.gov For this compound, computational models would predict the nature and strength of these potential interactions, guiding the interpretation of its solid-state structure.

Table 1: Theoretical Analysis of Fluorine-Specific Interactions (Note: As specific experimental or computational data for this compound is not publicly available, this table represents a generalized summary based on studies of similar fluorinated organic molecules.)

Interaction TypeTypical Distance (Å)Estimated Energy (kcal/mol)Significance
C-H...F2.2 - 2.60.5 - 1.5Influences crystal packing and local conformation
F...F> 2.7 (sum of vdW radii)-0.25 to +0.25Can be attractive or repulsive, directs molecular packing

Pi-Stacking and Aromatic Interactions within the Molecular Architecture

The fluorinated benzene (B151609) ring in this compound is a key participant in aromatic or π-stacking interactions. These non-covalent interactions are fundamental in the structure of many biological and synthetic systems. The introduction of an electron-withdrawing fluorine atom modifies the quadrupole moment of the aromatic ring, influencing the geometry and strength of these stacking interactions.

Computational models can predict the preferred orientation of interacting aromatic rings, which can range from parallel-displaced to T-shaped (edge-to-face) arrangements. For fluorinated aromatics, arene-perfluoroarene type interactions, where an electron-rich ring interacts with an electron-poor one, are a known phenomenon. In a crystal lattice of this compound, these interactions would likely be a dominant organizational force, working in concert with hydrogen bonds and fluorine-specific contacts. Quantum chemical calculations on similar systems have shown that these stacking interactions can have significant binding energies. nih.gov

Structure-Function Relationship Studies through Computational Modeling

Computational modeling serves as a bridge between the molecular structure of a compound and its macroscopic properties or biological activity. For a molecule like this compound, understanding its three-dimensional shape and electrostatic potential is the first step in predicting its function.

Molecular docking simulations, a key computational technique, can be used to predict how this molecule might bind to a biological target, such as an enzyme active site. These models rely on scoring functions that estimate the binding affinity based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic complementarity. For instance, the sulfonamide group is a well-known pharmacophore that can form critical hydrogen bonds with protein backbones. DFT studies can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for interaction with a biological receptor.

Development and Validation of Force Fields for Fluorinated Sulfonamide Systems

Accurate molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, are critically dependent on the quality of the underlying force field. A force field is a set of parameters that defines the potential energy of a system of particles. For novel or specialized classes of molecules like fluorinated sulfonamides, standard force fields may not be adequate.

The development of new force field parameters is a complex process that often involves high-level quantum mechanical calculations to derive atomic charges and parameters for bond, angle, and dihedral terms. These new parameters must then be validated by comparing simulation results against experimental data, such as solvation free energies or crystal structures, when available. The goal is to create a model that can accurately reproduce the structural and dynamic properties of the system. For fluorinated compounds, accurately modeling the non-bonded interactions of the fluorine atom is a particular challenge that has been the focus of recent force field development efforts.

Absence of Published Research on the Supramolecular Chemistry of this compound Precludes Detailed Analysis

A comprehensive review of scientific databases and literature reveals a lack of specific published research on the supramolecular chemistry and self-assembly of the chemical compound this compound. As a result, a detailed, evidence-based article that strictly adheres to the requested scientific outline focusing on its hydrogen-bonded architectures, crystalline packing, and co-crystallization behavior cannot be generated at this time.

The creation of a scientifically accurate article with detailed research findings and data tables, as specified, is contingent upon the availability of experimental data, primarily from single-crystal X-ray diffraction studies. Such studies would elucidate the precise three-dimensional arrangement of the molecules in the solid state, providing concrete information on intermolecular interactions and packing motifs.

While it is possible to offer a generalized and hypothetical discussion on the expected behavior of the functional groups present in this compound—namely the carboxylic acid, sulfonamide, and fluoro substituents—this would not meet the required standard of a professional and authoritative article based on specific research findings for this particular compound.

For instance, one could speculate that the carboxylic acid moiety would likely form hydrogen-bonded dimers, a common motif for this functional group. The sulfonamide group offers both hydrogen bond donor (N-H) and acceptor (S=O) sites, suggesting its participation in extended hydrogen-bonding networks. The influence of the electron-withdrawing fluorine atom on the acidity of the carboxylic acid and the hydrogen-bonding potential of the N-H group could also be a point of theoretical discussion.

However, without empirical data, any such discussion remains speculative. The specific interplay of these functional groups, the resulting crystal packing, and the potential for forming multi-component crystalline materials through co-crystallization are all questions that can only be answered through dedicated experimental investigation.

Therefore, until research on the crystallographic and supramolecular properties of this compound is published, a detailed and factual article as requested cannot be compiled.

Research Findings on this compound Remain Elusive

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the documented research concerning the specific supramolecular chemistry, self-assembly, and liquid crystalline properties of the compound this compound.

Despite extensive searches for data pertaining to the unique intermolecular interactions and potential phase behaviors of this molecule, no dedicated studies detailing its crystal engineering, synergistic hydrogen and halogen bonding, or capacity to form liquid crystalline phases were identified.

The inquiry sought to build a detailed profile of the compound based on the following specific areas of investigation:

Supramolecular Chemistry and Self Assembly of 4 Ethanesulfonamido 3 Fluorobenzoic Acid

Co-crystallization and Host-Guest Chemistry

Investigation of Synergistic Intermolecular Interactions (e.g., Hydrogen and Halogen Bonds):This line of inquiry aimed to uncover how the ethanesulfonamido group, the carboxylic acid, and the fluorine substituent work in concert to direct the self-assembly of the molecule. Typically, molecules containing both sulfonamide (–SO₂NH–) and carboxylic acid (–COOH) groups are expected to form robust hydrogen-bonded networks. The primary hydrogen bond donors are the acidic proton of the carboxyl group and the N-H proton of the sulfonamide. The acceptors are the sulfonyl (S=O) and carbonyl (C=O) oxygen atoms. These interactions often lead to the formation of well-defined supramolecular synthons, such as the classic carboxylic acid dimer or chain motifs involving the sulfonamide group.

The presence of a fluorine atom ortho to the carboxylic acid introduces the possibility of additional, more subtle interactions. These could include C–H···F hydrogen bonds or, less commonly for fluorine, halogen bonds. A critical aspect of the intended research was to find experimental data, such as bond lengths and angles from X-ray crystallography, that would quantify these interactions and reveal any synergistic or competitive interplay between the strong hydrogen bonds and the weaker interactions involving fluorine. However, no crystal structure or detailed computational analysis for 4-Ethanesulfonamido-3-fluorobenzoic acid has been published in the sources reviewed.

Exploration of Liquid Crystalline Phases Induced by Supramolecular Assembly:Many benzoic acid derivatives are known to exhibit liquid crystalline (mesogenic) properties. This behavior is often driven by the formation of hydrogen-bonded dimers, which create a more elongated, rod-like (calamitic) shape conducive to forming nematic or smectic phases. The investigation sought to determine if this compound, through its self-assembly, could similarly induce such ordered, fluid phases. This would typically be verified through techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC), which would reveal the characteristic textures and transition temperatures of any mesophases. The search for such studies proved unsuccessful, indicating that the liquid crystalline potential of this specific compound has not been reported.

While general principles of supramolecular chemistry can be applied to hypothesize the behavior of this compound, the strict requirement for scientifically accurate and specific data for this exact compound cannot be met. The absence of dedicated research on this molecule means that any discussion of its properties in the requested detail would be speculative.

Emerging Research Directions and Non Clinical Applications of Sulfonamido Fluorobenzoic Acid Derivatives

Potential in Materials Science for Functional Architectures

The structural features of 4-ethanesulfonamido-3-fluorobenzoic acid make it an interesting building block for creating novel materials with tailored properties. Its rigid aromatic core, combined with functional groups capable of directed interactions, allows for its use in constructing ordered molecular architectures.

The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions. The carboxylic acid can react with alcohols to form polyesters or with amines to form polyamides. The sulfonamide group's N-H proton could also potentially engage in reactions under specific conditions.

Incorporating this monomer into a polymer backbone would impart specific properties:

Fluorine Content : The presence of fluorine atoms can enhance the thermal stability, chemical resistance, and hydrophobicity of the polymer.

Sulfonamide Group : The polar sulfonamide groups can introduce sites for hydrogen bonding between polymer chains, potentially increasing the material's melting point, mechanical strength, and affinity for certain solvents or surfaces.

Aromatic Core : The rigid phenyl ring contributes to the stiffness and thermal stability of the polymer chain.

By copolymerizing this monomer with other building blocks, materials scientists could precisely tune the properties of the resulting polymer for applications in specialty coatings, membranes, or high-performance plastics.

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. uh.edu The formation of a SAM requires a molecule with a specific "head group" that anchors to the substrate, a "tail" that forms the bulk of the film, and intermolecular interactions that drive the ordering process. uh.edu

This compound is a candidate for forming SAMs on various oxide surfaces (e.g., aluminum oxide, titanium dioxide, indium tin oxide).

Anchor/Head Group : The carboxylic acid (-COOH) can serve as the head group, forming strong bonds (covalent or hydrogen bonds) with the metal oxide surface. mdpi.com

Tail Group : The fluorinated, sulfonamide-containing aromatic ring and the ethyl group would constitute the tail, orienting away from the surface.

The properties of the resulting surface would be dictated by these exposed tail groups. The fluorinated component would create a low-energy, hydrophobic surface, similar to SAMs formed from fluorinated phosphonic acids which have been shown to effectively protect aluminum substrates from attack by hot water. mdpi.comnih.gov The sulfonamide group could introduce specific binding sites or alter the surface's electronic properties. Such SAMs could be used to create corrosion-resistant coatings, to pattern surfaces with regions of different wettability, or to serve as functional interfaces in electronic devices.

Exploration in Adsorption Processes for Environmental Remediation (e.g., PFAS capture analogy)

The removal of persistent organic pollutants from water is a significant environmental challenge. Adsorption is a widely used technology that relies on materials with high surface area and a chemical affinity for the target contaminant. nih.govnih.gov There is an opportunity to explore materials functionalized with this compound or similar derivatives for environmental remediation, drawing an analogy to the capture of per- and polyfluoroalkyl substances (PFAS).

PFAS are notoriously difficult to remove from water due to the strength of the carbon-fluorine bond. youtube.com Effective adsorbents for PFAS often utilize a combination of hydrophobic and electrostatic interactions. nih.gov A sorbent material, such as porous silica (B1680970) or a polymer resin, functionalized with this compound could potentially capture pollutants through multiple interaction modes:

Hydrophobic Interactions : The ethyl group and the aromatic ring can interact with non-polar parts of pollutant molecules.

Hydrogen Bonding : The sulfonamide N-H and S=O groups are excellent hydrogen bond donors and acceptors, respectively, allowing for interaction with polar contaminants.

Dipole-Dipole and Halogen Bonding : The highly polar C-F and S=O bonds can engage in electrostatic interactions with pollutants.

π-π Stacking : The aromatic ring can interact with other aromatic pollutants.

This multi-modal binding capability makes such functionalized materials promising candidates for capturing a range of organic contaminants. The principles are similar to those being explored for novel adsorbents designed to remove fluoride (B91410) or other halogenated compounds from water. nih.govmdpi.com

Table 2: Potential of Functionalized Adsorbents for Environmental Remediation
Adsorbent TypeKey InteractionsPotential Analogy for a this compound-Functionalized Sorbent
Granular Activated Carbon (GAC) Primarily hydrophobic interactions. nih.govThe ethyl and phenyl groups would provide hydrophobic character for capturing non-polar pollutants.
Ion Exchange (IX) Resins Electrostatic interactions.The acidic proton of the carboxylic acid (or sulfonamide under certain pH) could be used for ion exchange mechanisms.
Fluorous Sorbents (for PFAS) Hydrophobic, electrostatic, and fluorous-fluorous interactions. nih.govThe fluorine atom could engage in favorable interactions with other fluorinated pollutants like PFAS.
Modified Mesoporous Silica High surface area with tailored functional groups for specific binding (e.g., hydrogen bonding, chelation). nih.govGrafting the molecule onto high-surface-area silica would create a specific adsorbent leveraging hydrogen bonding from the sulfonamide.

Theoretical Frameworks for Modulating Molecular Recognition and Binding (e.g., Protein-Ligand Interactions from a computational perspective)

Computational chemistry provides powerful tools to understand and predict how a molecule like this compound will interact with a biological target, typically a protein. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are essential for rational drug design and for interpreting experimental results at an atomic level. acs.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction (binding affinity). utrgv.edu For a ligand containing a sulfonamide, docking studies can reveal key interactions:

Hydrogen Bonds : The sulfonamide oxygens and the N-H proton are critical hydrogen bond acceptors and donors, respectively. nih.gov Docking can identify partner residues like threonine or asparagine in the active site. utrgv.edu

Coordination Bonds : In metalloenzymes like carbonic anhydrase, the sulfonamide nitrogen can coordinate directly with a metal ion (e.g., Zn²⁺) in the active site. acs.org

Hydrophobic Interactions : The ethyl group and the aromatic ring can fit into hydrophobic pockets of the protein.

Molecular Dynamics (MD) Simulations provide a dynamic view of the protein-ligand complex over time, revealing the flexibility of the ligand in the binding pocket and the stability of key interactions. acs.org An MD simulation could show how the fluorine atom influences the conformation of the ligand or how water molecules mediate interactions at the binding interface. For instance, studies on the FK506-binding protein 12 (FKBP12), a model system for sulfonamide binding, have used these methods to precisely determine the binding contributions of each part of the ligand. nih.govchemrxiv.org

These computational frameworks allow researchers to build theoretical models that explain how structural modifications—such as changing the position of the fluorine atom or altering the length of the alkyl chain on the sulfonamide—would modulate binding affinity and selectivity. This in-silico screening accelerates the design of more potent and selective molecules, saving time and resources in the laboratory. utrgv.edu

Table 3: Computational Methods for Analyzing Protein-Ligand Interactions
Computational MethodPurposePredicted Interactions for this compound
Molecular Docking Predicts binding pose and estimates affinity. utrgv.edu- Hydrogen bonds from -SO₂NH- group.
  • Coordination with metal ions (if present).
  • Hydrophobic packing of ethyl/phenyl groups.
  • Halogen bonds involving the fluorine atom.
  • Molecular Dynamics (MD) Simulation Analyzes the dynamic behavior and stability of the protein-ligand complex over time. acs.org- Stability of key hydrogen bonds.
  • Conformational flexibility of the ligand within the binding site.
  • Role of water molecules in mediating interactions.
  • Impact of fluorine on local protein structure.
  • Quantum Mechanics (QM) Calculates electronic properties with high accuracy.- Electron density distribution.
  • pKa prediction of carboxylic acid and sulfonamide.
  • Accurate energetics of specific interactions like halogen bonding.
  • Virtual Screening Computationally screens large libraries of compounds to identify potential binders. utrgv.edu- Identifies potential protein targets for the scaffold.
  • Prioritizes derivatives for experimental testing.
  • Future Perspectives and Research Challenges

    Development of Novel and Sustainable Synthetic Routes

    The synthesis of 4-ethanesulfonamido-3-fluorobenzoic acid, while not detailed in dedicated studies, can be conceptually mapped through established organic chemistry reactions. A primary challenge and a significant area for future research lie in developing efficient and environmentally benign synthetic pathways.

    A plausible synthetic approach involves the multi-step transformation of a readily available starting material, such as 4-amino-3-fluorobenzoic acid. The key transformation would be the sulfonylation of the amino group with ethanesulfonyl chloride. This type of reaction is a well-established method for forming sulfonamides. nih.gov The reaction conditions, including the choice of base and solvent, would need to be optimized to maximize yield and purity, minimizing the formation of side products.

    Future research should focus on "green chemistry" principles for its synthesis. This includes exploring enzymatic catalysis, the use of less hazardous solvents, and developing a process that minimizes waste generation. The development of a one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel, would also be a significant advancement, offering improved efficiency and reduced operational costs.

    In-depth Elucidation of Complex Intermolecular Interactions

    The functional groups of this compound are primed for a variety of intermolecular interactions, which are crucial in determining its physical properties and potential applications in supramolecular chemistry and materials science. The carboxylic acid group is a strong hydrogen bond donor and acceptor. The sulfonamide group also participates in hydrogen bonding, with the N-H group acting as a donor and the sulfonyl oxygens as acceptors. The fluorine atom can engage in weaker hydrogen bonds and other dipole-dipole interactions.

    A key research challenge is to experimentally and computationally characterize the intricate network of these interactions in the solid state. Techniques such as X-ray crystallography would be invaluable in determining the precise three-dimensional arrangement of the molecules in a crystal lattice. This would reveal the preferred hydrogen bonding motifs and how the molecules self-assemble. Understanding these interactions is fundamental, as seen in studies of related compounds like 3-fluorobenzoic acid, where hydrogen bonding dictates the crystal structure. chemsrc.com

    Advanced Computational Predictions for Rational Design

    Computational chemistry offers a powerful tool to predict the properties and behavior of this compound, guiding experimental work and accelerating the discovery of its potential applications. Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, vibrational frequencies, and reactivity. This can provide insights into its stability and how it might interact with other molecules.

    A significant future direction is the use of computational models to screen for potential biological targets or to design novel materials. For instance, molecular docking simulations could predict the binding affinity of this compound to the active sites of various enzymes, a common strategy in drug discovery. Similarly, molecular dynamics simulations could model the self-assembly of this molecule into larger supramolecular structures, aiding in the design of new materials with desired properties. The use of in silico tools to predict activity is a growing field, as demonstrated in the study of other complex organic molecules. nih.gov

    Exploration of New Supramolecular Systems and Material Science Applications

    The ability of this compound to form well-defined supramolecular structures through hydrogen bonding makes it a promising candidate for the development of new materials. The carboxylic acid and sulfonamide groups can drive the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

    Future research should explore the co-crystallization of this compound with other molecules to create novel multi-component solids with tailored properties. For example, co-crystals with pharmaceutically active ingredients could potentially improve their solubility or stability. The incorporation of this molecule into metal-organic frameworks (MOFs) or polymers could also lead to materials with interesting electronic, optical, or porous properties. The versatility of substituted benzoic acids as building blocks in materials science is well-established. nih.gov

    Bridging Fundamental Chemical Insights to Applied Research Fields

    A major challenge and opportunity for future research is to translate the fundamental chemical understanding of this compound into practical applications. The sulfonamide moiety is a well-known pharmacophore found in a wide range of antibacterial, diuretic, and anticonvulsant drugs. The presence of this group in the target molecule suggests that it could be investigated for potential biological activity.

    Future studies should involve screening this compound and its derivatives against a panel of biological targets. Any promising "hits" would then require further investigation through medicinal chemistry efforts to optimize their potency and selectivity. The synthesis of a library of related compounds, by varying the substituents on the benzene (B151609) ring or the alkyl group on the sulfonamide, would be a crucial step in establishing structure-activity relationships. This approach of synthesizing and testing a series of related compounds is a cornerstone of modern drug discovery. researchgate.netmdpi.com

    Q & A

    Q. What are the recommended synthetic routes for 4-Ethanesulfonamido-3-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

    • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. For fluorination at the 3-position, electrophilic aromatic substitution (EAS) using a fluorinating agent like Selectfluor under anhydrous conditions is recommended. The ethanesulfonamido group can be introduced via sulfonylation of a precursor amine intermediate. Reaction optimization should include:
    • Temperature control (e.g., 0–5°C for fluorination to minimize side reactions).
    • Use of protecting groups (e.g., methyl ester protection for the carboxylic acid during sulfonylation).
    • Purification via recrystallization or column chromatography to isolate high-purity product.
      Yields are highly sensitive to stoichiometry and solvent polarity; polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

    • Methodological Answer :
    • <sup>1</sup>H/<sup>19</sup>F NMR :
    • Fluorine substituents cause distinct splitting patterns (e.g., <sup>19</sup>F NMR: δ −110 to −120 ppm for aromatic F).
    • Sulfonamide protons (NH) appear as broad singlets at δ 5.5–6.5 ppm.
    • IR Spectroscopy :
    • Strong absorption at ~1700 cm<sup>−1</sup> (carboxylic acid C=O) and ~1350 cm<sup>−1</sup> (sulfonamide S=O).
    • Mass Spectrometry (HRMS) :
    • Molecular ion [M–H]<sup>−</sup> expected at m/z 275.05 (C9H9FNO4S).
      A detailed spectral reference table is provided below:
    TechniqueKey Signals
    <sup>1</sup>H NMRδ 8.2–8.5 (aromatic H), δ 3.2–3.5 (CH2 of ethanesulfonamido)
    <sup>19</sup>F NMRδ −115 ppm (aromatic F)
    IR1700 cm<sup>−1</sup> (C=O), 1350 cm<sup>−1</sup> (S=O)

    Advanced Research Questions

    Q. How can researchers address contradictions in crystallographic data when determining the structure of this compound using SHELX?

    • Methodological Answer : Common issues include disordered solvent molecules or ambiguous hydrogen bonding. Strategies involve:
    • SHELXL Refinement : Use the AFIX command to fix hydrogen positions and SIMU/DELU restraints for thermal motion.
    • Twinned Data : Apply the TWIN and BASF commands for twin-law correction.
    • Validation: Cross-check with PLATON or Mercury to resolve bond-length/bond-angle outliers.
      Example refinement metrics:
    ParameterTarget Range
    R1 (I > 2σ(I))< 0.05
    wR2 (all data)< 0.10
    CCDC DepositionMandatory

    Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

    • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model reaction pathways. Key steps:

    Optimize geometry of the fluorinated aromatic ring.

    Calculate Fukui indices to identify electrophilic sites (C-4 is most reactive due to electron-withdrawing groups).

    Simulate transition states for nucleophilic attack (e.g., by amines) using solvent continuum models (e.g., PCM for DMSO).
    Software: Gaussian 16 or ORCA, validated against experimental kinetic data .

    Q. How do solvent polarity and temperature gradients influence the regioselectivity of this compound in multi-step synthetic pathways?

    • Methodological Answer :
    • Polar Solvents (e.g., DMSO) : Stabilize charged intermediates, favoring sulfonamide formation over esterification.
    • Low Temperatures (−20°C) : Suppress side reactions during fluorination (e.g., di-fluorination).
    • Reaction Monitoring : Use in-situ IR or HPLC to track intermediates. Example gradient for HPLC separation:
    • Column: C18, 5 µm.
    • Mobile Phase: 0.1% TFA in water/acetonitrile (95:5 to 50:50 over 20 min).

    Q. What strategies optimize HPLC method development for separating this compound from structurally similar byproducts?

    • Methodological Answer :
    • Column Selection : Use a phenyl-hexyl stationary phase for enhanced π-π interactions with the aromatic core.
    • pH Adjustment : Set mobile phase pH to 2.5 (using phosphoric acid) to protonate the carboxylic acid, improving peak symmetry.
    • Gradient Elution :
    Time (min)% Acetonitrile
    05
    1540
    2095
    Validation via spike-and-recovery experiments ensures resolution ≥1.5 for all peaks .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.